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Abstract

Desmethylmoramide is a synthetic opioid and a structural analog of dextromoramide, which
has emerged as a designer drug. This document provides a comprehensive overview of the
current toxicological knowledge of Desmethylmoramide, focusing on its mechanism of action,
metabolism, and in vitro activity. Due to its recent appearance, publicly available data on its in
vivo toxicity and full pharmacokinetic profile are limited. This guide synthesizes the available
information, outlines relevant experimental protocols for its toxicological assessment, and
provides insights into its potential effects based on its pharmacological class.

Introduction

Desmethylmoramide is an opioid analgesic that was first synthesized in the 1950s but was
never commercialized for medical use.[1] In recent years, it has been identified as a new
psychoactive substance (NPS) on the illicit drug market.[2] As a derivative of dextromoramide,
it is presumed to exert its effects through interaction with the opioid receptor system. This guide
aims to provide a detailed technical overview of the toxicological profile of
Desmethylmoramide, based on the currently available scientific literature, to aid researchers
and drug development professionals in understanding its potential risks and pharmacological
characteristics.
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Mechanism of Action

Desmethylmoramide is an agonist at the p-opioid receptor (MOR).[3] The activation of MOR
by an agonist like Desmethylmoramide initiates a cascade of intracellular signaling events.
This primarily involves the G protein-dependent pathway, leading to analgesia, and the -
arrestin-dependent pathway, which is often associated with adverse effects.[4]

p-Opioid Receptor Signaling Pathway

Upon agonist binding, the p-opioid receptor, a G protein-coupled receptor (GPCR), undergoes
a conformational change. This leads to the activation of heterotrimeric Gi/o proteins, resulting in
the dissociation of the Ga and Gy subunits. The Gai/o subunit inhibits adenylyl cyclase,
leading to a decrease in intracellular cyclic AMP (CAMP) levels. The GBy subunits can
modulate various downstream effectors, including ion channels, leading to neuronal
hyperpolarization and reduced neurotransmitter release, which are key mechanisms for its
analgesic effects.[5]
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Figure 1: Simplified p-Opioid Receptor Signaling Pathway.

In Vitro Toxicology

The primary in vitro toxicological data available for Desmethylmoramide pertains to its activity
at the p-opioid receptor.

Quantitative In Vitro Data

A study utilizing a B-arrestin 2 recruitment assay investigated the in vitro p-opioid receptor
activation potential of Desmethylmoramide. The results are summarized in the table below.

Reference Reference
Assay Parameter Value
Compound Value
B-arrestin 2
) EC50 1335 nM Hydromorphone -
Recruitment
B-arrestin 2
Emax 126% Hydromorphone 100%

Recruitment

Table 1: In Vitro p-Opioid Receptor Activity of Desmethylmoramide

These findings indicate that Desmethylmoramide is a full agonist at the p-opioid receptor,
although it is considerably less potent than other opioids like methadone (EC50 = 50.3 nM) and
hydromorphone.

Metabolism

The metabolic fate of Desmethylmoramide has been investigated in rat and pooled human
liver S9 fraction (pHLS9).

In rats, five metabolites were identified in urine, resulting from pyrrolidine ring or morpholine
ring hydroxylation, and combinations thereof. An N',N-bisdesalkyl metabolite was also formed.
In pooled human liver S9 fraction incubations, a pyrrolidine hydroxy metabolite and an N-oxide
were identified. Notably, no Phase Il metabolites (glucuronides or sulfates) were detected in
either rat urine or pHLS9 incubations. The hydroxy and dihydroxy metabolites were the most
abundant excretion products in rat urine.
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Figure 2: Metabolic Pathways of Desmethylmoramide.

Pharmacokinetics (ADME)

A complete pharmacokinetic profile for Desmethylmoramide, including data on its absorption,
distribution, and excretion, is not currently available in the public domain. The metabolism has
been partially elucidated as described above. Due to the lack of specific data, a generalized
experimental workflow for in vivo ADME studies is presented in the experimental protocols
section.

In Vivo Toxicology

There is a significant lack of publicly available quantitative in vivo toxicity data for
Desmethylmoramide, such as LD50 (median lethal dose) or ED50 (median effective dose) for
analgesia. It is reported to have analgesic activity in rodents, but specific data from studies like
the hot-plate or tail-flick test have not been published.

Potential Adverse Effects

Specific adverse effects documented for Desmethylmoramide are not available. However,
based on its mechanism of action as a p-opioid receptor agonist, the following adverse effects,
common to this class of drugs, can be anticipated:
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e Central Nervous System: Sedation, dizziness, euphoria, dysphoria, confusion, and at higher
doses, respiratory depression, which can be life-threatening.

» Gastrointestinal: Nausea, vomiting, and constipation.
e Cardiovascular: Hypotension and bradycardia.

e Other: Miosis (pinpoint pupils), pruritus (itching), and the development of tolerance,
dependence, and addiction with repeated use.

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of a compound like
Desmethylmoramide are crucial for obtaining reliable and reproducible data.

In Vitro Assays

This assay is used to determine the potency and efficacy of a compound in activating the (3-
arrestin signaling pathway.

o Cell Line: Use a stable cell line co-expressing the human p-opioid receptor fused to a small
enzyme fragment (ProLink™) and (-arrestin 2 fused to a larger, inactive enzyme fragment
(Enzyme Acceptor).

e Procedure:
o Plate the cells in a 96-well plate and incubate overnight.
o Prepare serial dilutions of Desmethylmoramide and a reference agonist (e.g., DAMGO).

o Add the compound dilutions to the cells and incubate for a specified time (e.g., 90
minutes) at 37°C.

o Add the detection reagent containing the enzyme substrate.
o Incubate for a further period (e.g., 60 minutes) at room temperature.

o Measure the chemiluminescent signal using a luminometer.
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o Data Analysis: Plot the luminescence signal against the log of the compound concentration
and fit a sigmoidal dose-response curve to determine the EC50 and Emax values.
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Figure 3: Workflow for B-Arrestin 2 Recruitment Assay.

In Vivo Assays

This protocol is based on OECD Guideline 423 (Acute Toxic Class Method) and would be a
standard approach for assessing the acute toxicity of a new chemical entity.

e Animals: Use a single sex (typically female) of a standard rodent strain (e.g., Wistar rats).
e Procedure:

o Acclimatize animals for at least 5 days.

o Fast animals overnight before dosing.

o Administer Desmethylmoramide orally by gavage at one of the defined starting doses
(e.g., 300 mg/kg or 2000 mg/kg).

o Observe animals closely for the first few hours post-dosing and then daily for 14 days.
o Record clinical signs of toxicity and mortality.

o The outcome of the first step determines the next step (e.g., testing a lower or higher
dose).

o Data Analysis: The results allow for the classification of the substance into a toxicity category
based on the observed mortality at different dose levels.

This test measures the response to a thermal pain stimulus.
o Apparatus: A hot plate with a controlled temperature (e.g., 55 £ 0.5°C).
e Procedure:

o Determine the baseline latency for each animal by placing it on the hot plate and
measuring the time until it exhibits a pain response (e.g., licking a paw or jumping). A cut-
off time (e.g., 30-45 seconds) is used to prevent tissue damage.
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o Administer Desmethylmoramide or a vehicle control (e.g., intraperitoneally or
subcutaneously).

o At predetermined time points after administration (e.g., 15, 30, 60, 90 minutes), place the
animal back on the hot plate and measure the response latency.

o Data Analysis: The increase in latency to respond compared to the baseline and vehicle-
treated animals indicates an analgesic effect. The data can be used to determine the time
course of analgesia and, with multiple dose groups, to calculate an ED50.

Conclusion

Desmethylmoramide is a p-opioid receptor agonist with in vitro activity, albeit with lower
potency compared to some established opioids. Its metabolism in rats and human liver S9
fractions has been partially characterized, identifying several hydroxylated and N-dealkylated
metabolites. A significant gap in the current knowledge is the lack of comprehensive in vivo
toxicity and pharmacokinetic data. The potential for typical opioid-related adverse effects,
including respiratory depression and dependence, is high. Further research is imperative to
fully characterize the toxicological profile of Desmethylmoramide to understand its potential
risks to public health. The experimental protocols outlined in this guide provide a framework for
conducting such essential toxicological assessments.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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